![molecular formula C36H44O8P4 B12611826 Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane CAS No. 877128-32-0](/img/structure/B12611826.png)
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane is a complex organophosphorus compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetraphosphetane core with four 2-(methoxymethoxy)-5-methylphenyl groups attached, making it an interesting subject for research in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane typically involves the reaction of tetraphosphetane with 2-(methoxymethoxy)-5-methylphenyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene, and the reaction is often catalyzed by transition metal complexes.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and a suitable nucleophile.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane involves its ability to coordinate with metal ions and form stable complexes. This coordination can influence various molecular pathways, including catalytic cycles in organic synthesis and biochemical processes in biological systems. The specific molecular targets and pathways depend on the context of its application, such as catalysis or drug delivery.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(2-methoxyethyl) orthosilicate: Similar in having multiple methoxy groups but differs in the central atom and overall structure.
Tetrakis(hydroxymethyl)glycoluril: Shares the tetrakis structure but has different functional groups and applications.
Tetrakis(propargylisocyanide) copper(I) complex: Similar in having a tetrakis structure but involves different ligands and metal coordination.
Uniqueness
Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane is unique due to its specific combination of methoxymethoxy and methylphenyl groups attached to a tetraphosphetane core
Eigenschaften
CAS-Nummer |
877128-32-0 |
|---|---|
Molekularformel |
C36H44O8P4 |
Molekulargewicht |
728.6 g/mol |
IUPAC-Name |
1,2,3,4-tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane |
InChI |
InChI=1S/C36H44O8P4/c1-25-9-13-29(41-21-37-5)33(17-25)45-46(34-18-26(2)10-14-30(34)42-22-38-6)48(36-20-28(4)12-16-32(36)44-24-40-8)47(45)35-19-27(3)11-15-31(35)43-23-39-7/h9-20H,21-24H2,1-8H3 |
InChI-Schlüssel |
MCOFUINCGVHGHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OCOC)P2P(P(P2C3=C(C=CC(=C3)C)OCOC)C4=C(C=CC(=C4)C)OCOC)C5=C(C=CC(=C5)C)OCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Piperidinone, 1-[5-(4-fluorobenzoyl)-3-(4-pyridinyl)-2-thienyl]-](/img/structure/B12611750.png)
![5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile](/img/structure/B12611756.png)
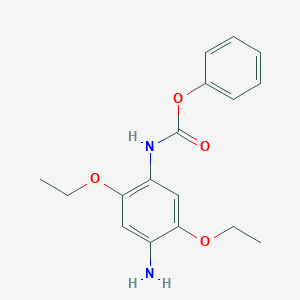
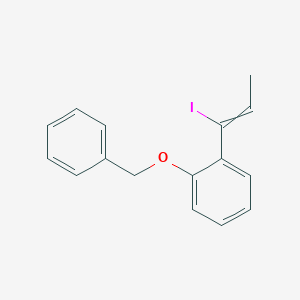

![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)
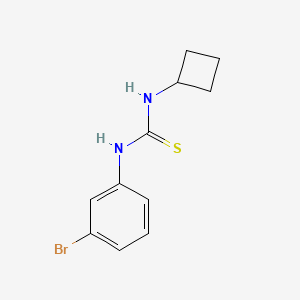
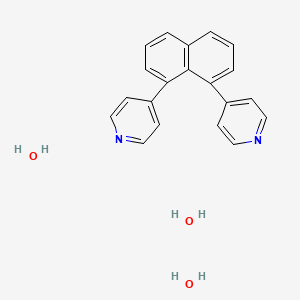
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(triphenyl)stannane](/img/structure/B12611797.png)
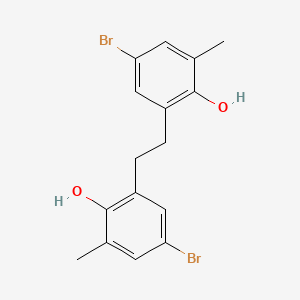
![(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one](/img/structure/B12611804.png)
![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)

![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)
